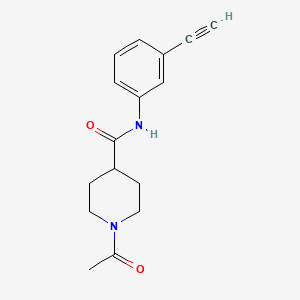![molecular formula C10H12N2O3S B7786565 4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B7786565.png)
4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is an organic compound with the molecular formula C10H12N2O3S It is characterized by the presence of a methoxy group, a nitrovinyl group, and a methylsulfanyl group attached to an aniline core
Preparation Methods
The synthesis of 4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline typically involves the reaction of 4-methoxyaniline with a suitable nitrovinyl compound under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with specific molecular targets and pathways. The nitrovinyl group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The methoxy and methylsulfanyl groups may also contribute to its overall biological activity by modulating its chemical reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
4-methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline can be compared with other similar compounds, such as:
4-methoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline: Similar structure but with different substituents on the nitrovinyl group.
4-methoxy-N-[1-(methylsulfanyl)-2-nitrobenzyl]aniline: Similar structure but with a benzyl group instead of a nitrovinyl group.
4-methoxy-N-[1-(methylsulfanyl)-2-nitrophenyl]aniline: Similar structure but with a nitrophenyl group instead of a nitrovinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-15-9-5-3-8(4-6-9)11-10(16-2)7-12(13)14/h3-7,11H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGOPTAYWAHLCN-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7786482.png)
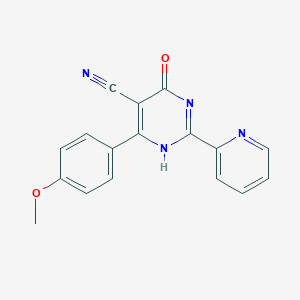
![(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-3-(phenylhydrazinylidene)indol-2-one](/img/structure/B7786493.png)
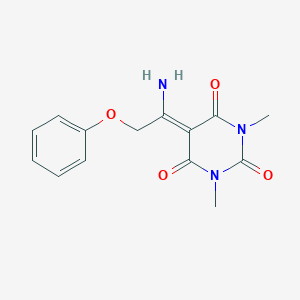
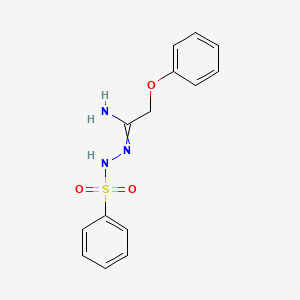
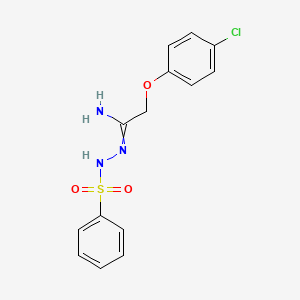
![5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7786527.png)
![(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786536.png)
![ethyl N-[(2Z)-3-oxo-2-(phenylhydrazinylidene)butanoyl]carbamate](/img/structure/B7786539.png)
![2-[(2,6-dioxocyclohexylidene)methylamino]-2-phenylacetic acid](/img/structure/B7786541.png)
![5-[(4-fluorophenyl)methyl]-6-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-4-one](/img/structure/B7786550.png)
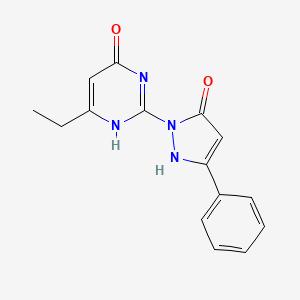
![[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B7786555.png)
